2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
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Overview
Description
2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiadiazole moiety, and finally the attachment of the cyclobutanecarboxamido group. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Functional groups on the thiadiazole or oxazole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiadiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxazole or thiadiazole derivatives with comparable structures and functional groups. Examples include:
- 2-(cyclobutanecarboxamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a novel derivative that incorporates a unique combination of structural moieties known for their biological activity. The 1,3,4-thiadiazole and oxazole rings are particularly noted for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Cyclobutanecarboxamide : This moiety contributes to the compound's ability to interact with biological targets.
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Oxazole Ring : Often associated with anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole , including the target compound, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | TBD |
Related Thiadiazole Derivative | E. coli | 20-28 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively. Compounds containing the thiadiazole ring have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against breast cancer cell lines with promising results indicating a reduction in cell viability .
Anti-inflammatory Effects
The oxazole component in the structure is associated with anti-inflammatory properties. Studies have shown that oxazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that the compound may also play a role in modulating inflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study evaluated various derivatives of thiadiazoles and their effects on bacterial growth. The results indicated that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines revealed that certain thiadiazole derivatives could effectively reduce cell viability at concentrations lower than those required for conventional chemotherapeutics .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects is thought to involve interaction with specific enzymes or receptors involved in metabolic pathways critical to microbial growth or cancer progression .
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-21-11(14-8)15-9(19)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKQVRWZFTISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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